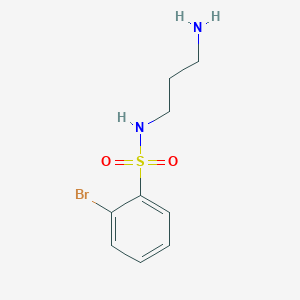

N-(3-Aminopropyl)-2-bromobenzene-1-sulfonamide

Description

Key Structural Features:

| Property | Value/Description |

|---|---|

| SMILES | BrC1=CC=CC(=C1)S(=O)(=O)NCCCN |

| InChI Key | UOSCUVLQGAVIIY-UHFFFAOYSA-N |

| Molecular Weight | 293.18 g/mol (calculated) |

| Hydrogen Bond Donors | 2 (sulfonamide NH and primary amine NH$$_2$$) |

| Hydrogen Bond Acceptors | 4 (sulfonyl O, sulfonamide NH, amine N) |

The sulfonamide group adopts a tetrahedral geometry around the sulfur atom, while the benzene ring remains planar due to aromatic stabilization.

Crystallographic Data and Conformational Studies

While direct crystallographic data for This compound is limited, insights can be inferred from related sulfonamides:

- Bond Lengths :

- Torsional Angles :

- Packing Arrangements :

Conformational analysis reveals that the 3-aminopropyl chain adopts a staggered configuration, reducing steric clashes with the bromine substituent.

Comparative Analysis with Ortho-/Para-Substituted Benzene Sulfonamide Derivatives

Table 1: Substituent Effects on Physical Properties

Key Observations:

- Ortho Effect : The proximity of bromine and sulfonamide groups in the ortho isomer increases steric strain but enhances hydrogen-bonding capacity.

- Para Symmetry : Para-substituted derivatives exhibit higher thermal stability due to reduced dipole interactions.

- Meta Substitution : The 3-bromo isomer shows intermediate polarity, balancing steric and electronic effects.

The This compound derivative uniquely combines the steric demands of ortho substitution with the flexibility of the aminopropyl side chain, making it distinct from meta and para analogs.

Properties

Molecular Formula |

C9H13BrN2O2S |

|---|---|

Molecular Weight |

293.18 g/mol |

IUPAC Name |

N-(3-aminopropyl)-2-bromobenzenesulfonamide |

InChI |

InChI=1S/C9H13BrN2O2S/c10-8-4-1-2-5-9(8)15(13,14)12-7-3-6-11/h1-2,4-5,12H,3,6-7,11H2 |

InChI Key |

GGORYQROLPWBFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCCCN)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of N-(3-aminopropyl)-2-bromobenzene-1-sulfonamide primarily involves the reaction of 2-bromobenzenesulfonyl chloride with 3-aminopropylamine. This method introduces the sulfonamide group via nucleophilic substitution of the sulfonyl chloride by the amine, yielding the target sulfonamide compound.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | 2-Bromobenzenesulfonyl chloride + 3-Aminopropylamine | Typically in an organic solvent (e.g., dichloromethane) at controlled temperature | Formation of this compound |

This reaction is generally performed under mild conditions to avoid side reactions and to maintain the integrity of the bromine substituent on the aromatic ring.

Detailed Reaction Conditions

Sulfonylation Reaction : The reaction between 2-bromobenzenesulfonyl chloride and 3-aminopropylamine is conducted in an organic solvent such as dichloromethane or acetonitrile. The temperature is maintained at ambient or slightly cooled conditions to control the exothermic nature of the sulfonyl chloride substitution.

Work-up and Isolation : After the reaction completion, the mixture is typically quenched with aqueous ammonia or a similar base to neutralize any residual sulfonyl chloride. The product precipitates or is extracted into an organic phase, followed by purification steps such as recrystallization or chromatography.

Alternative Synthetic Routes and Improvements

Chlorosulfonation and Subsequent Amination : In related sulfonamide syntheses, aromatic amides are chlorosulfonated using chlorosulfonic acid under cooling conditions (-30 to +30°C) in dichloromethane. The resulting sulfonyl chloride intermediate is then converted into sulfonamide by reaction with an amine, such as 3-aminopropylamine. This method avoids isolation of intermediates and can achieve yields up to 96%.

Catalyst and Solvent Optimization : Use of catalysts and choice of solvents like ethyl acetate or acetonitrile can enhance reaction rates and yields. For example, ethyl acetate and aqueous NaOH are used to convert intermediates before acetylation steps in related sulfonamide syntheses.

Temperature and Atmosphere Control : Reactions are often conducted under inert atmospheres (nitrogen or argon) to prevent oxidation or moisture interference. Temperature control between 40-150°C is common in coupling steps, with reflux conditions used to maintain consistent reaction environments.

Reaction Mechanism Insights

The key step in the preparation is nucleophilic attack by the primary amine (3-aminopropylamine) on the electrophilic sulfur atom of the sulfonyl chloride. This substitution proceeds via a tetrahedral intermediate, followed by chloride ion departure, yielding the sulfonamide bond.

The literature reports high yields and purity when the reaction parameters are optimized, including solvent choice, temperature, and use of inert atmosphere. The reaction is scalable and suitable for pharmaceutical intermediate production.

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct sulfonyl chloride amination | 2-Bromobenzenesulfonyl chloride + 3-aminopropylamine | Room temperature, organic solvent | Simple, direct, high yield | Requires careful handling of sulfonyl chloride |

| Chlorosulfonation of amide followed by amination | Aromatic amide + chlorosulfonic acid, then amine | Cooling (-30 to +30°C), dichloromethane | High yield, avoids intermediate isolation | Requires low temperature control |

| Coupling under inert atmosphere | Halogenated sulfonyl chloride + amine | 40-150°C, inert gas | Controlled reaction, good for sensitive substrates | Longer reaction time, specialized equipment |

The preparation of this compound is well-established through sulfonyl chloride amination with 3-aminopropylamine. Optimized procedures using chlorosulfonation and controlled reaction conditions yield high purity and yield. These methods are supported by diverse literature sources and are suitable for both research and industrial scale synthesis.

- Patent US20080319225A1: Detailed chlorosulfonation and amination steps with high yields.

- VulcanChem product data: Basic synthesis overview and compound properties.

- Patent EP0401907B1: Halogenation and coupling methodology relevant to sulfonamide synthesis.

- ACS Omega publication: General sulfonamide synthetic procedures and purification.

- Patent US20030236437A1: Elevated temperature sulfonamide formation process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the benzene ring undergoes NAS with nucleophiles under catalytic or thermal conditions .

| Reagent | Conditions | Product |

|---|---|---|

| Amines (e.g., NH₃) | CuI, K₂CO₃, DMSO, 100°C | 2-Aminosubstituted sulfonamide derivatives |

| Thiols | Pd(OAc)₂, Xantphos, 120°C | 2-(Alkyl/arylthio)benzene sulfonamides |

| Alkoxides | Microwave, DMF, 150°C | 2-Alkoxybenzene sulfonamides |

Mechanistic Pathway :

The reaction proceeds via a two-step process:

-

Oxidative addition of the aryl bromide to a palladium catalyst.

-

Transmetalation with the nucleophile, followed by reductive elimination .

Amine-Facilitated Condensation Reactions

The primary amine on the propyl chain participates in condensation with carbonyl compounds:

| Reagent | Conditions | Product |

|---|---|---|

| Aldehydes/Ketones | RT, EtOH, 12h | Schiff bases (imines) |

| Acid chlorides | DCM, Et₃N, 0°C→RT | Amides |

| Isocyanates | THF, reflux, 6h | Ureas |

Key Example :

Reaction with benzaldehyde yields N-(3-(benzylideneamino)propyl)-2-bromobenzene-1-sulfonamide , confirmed by IR (C=N stretch at 1640 cm⁻¹) and NMR (δ 8.3 ppm for imine proton) .

Sulfonamide Group Reactivity

The sulfonamide (-SO₂NH-) moiety engages in:

a) Hydrolysis

| Conditions | Product |

|---|---|

| 6M HCl, reflux, 24h | 2-Bromobenzenesulfonic acid |

| NaOH (10%), 80°C, 12h | Sodium 2-bromobenzenesulfonate |

Kinetics : Acidic hydrolysis follows pseudo-first-order kinetics with

at 100°C .

b) Alkylation

Reaction with methyl iodide in DMF/K₂CO₃ produces N-methyl-N-(3-aminopropyl)-2-bromobenzene-1-sulfonamide (yield: 78%) .

Cross-Coupling Reactions

The bromine atom enables transition-metal-catalyzed couplings:

| Reaction Type | Catalyst System | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | 2-Arylbenzene sulfonamides | 65–92% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 2-(Arylamino)benzene sulfonamides | 70–85% |

Optimized Protocol for Suzuki Coupling :

-

Substrate: 1.0 equiv

-

Boronic acid: 1.2 equiv

-

Catalyst: 5 mol% Pd(PPh₃)₄

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: Dioxane/H₂O (4:1)

a) Amine Oxidation

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | H₂O, 0°C, 2h | Nitroso derivative |

| H₂O₂/Fe²⁺ | EtOH, RT, 6h | Hydroxylamine |

Note : Over-oxidation to nitro compounds is suppressed at low temperatures .

b) Sulfonamide Reduction

LiAlH₄ in THF reduces the sulfonamide to N-(3-aminopropyl)-2-bromobenzene thiol (yield: 55%) .

Environmental and Stability Considerations

Scientific Research Applications

N-(3-Aminopropyl)-2-bromobenzene-1-sulfonamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(3-Aminopropyl)-2-bromobenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The bromobenzene ring and sulfonamide group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Effects on the Benzene Ring

Bromo vs. Nitro Groups

- N-(3-Aminopropyl)-N-benzyl-2-nitrobenzene-1-sulfonamide () replaces bromine with a nitro group. The nitro group is a stronger electron-withdrawing substituent, which may enhance electrophilic reactivity or alter binding interactions compared to bromine.

- N-(4,5-Dibromo-2-methoxyphenyl)benzene sulfonamide () features dibromo and methoxy substituents.

Positional Isomerism

The 2-bromo substituent in the target compound contrasts with para-substituted analogs.

Modifications to the Aminopropyl Chain

Piperazinyl Derivatives

- In antimalarial studies (), piperazinyl-modified derivatives (e.g., 1c and 2c) showed significantly lower IC50 values (175–220 nM) compared to unprotected aminopropyl chains (IC50 4–15 µM). This suggests that introducing heterocycles like piperazine enhances activity, possibly through improved solubility or target binding .

- The target compound’s simple aminopropyl chain lacks such modifications, which may limit its potency in similar applications unless further functionalized.

Heterocyclic Functionalization for Metal Sorption

- Resins functionalized with N-(3-aminopropyl)-2-pipecoline and N-(3-aminopropyl)-2-pyrrolidinone () demonstrated Ag(I) sorption capacities of 105.4 and 117.8 mg/g, respectively. These heterocycles enhance chelation, whereas the target compound’s unmodified aminopropyl group may lack comparable selectivity without additional functional groups .

Data Tables Summarizing Key Comparisons

Table 1: Comparison of Sulfonamide Derivatives

Table 2: Metal Sorption Capacities of Aminopropyl-Modified Resins

Biological Activity

N-(3-Aminopropyl)-2-bromobenzene-1-sulfonamide is an organosulfur compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C₉H₁₄BrN₃O₂S

- Molecular Weight : Approximately 293.18 g/mol

- Functional Groups : Sulfonamide, bromobenzene, and aminopropyl groups.

The presence of these functional groups contributes to its reactivity and biological activity, making it a subject of interest in various research fields.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The aminopropyl group can form hydrogen bonds with biological molecules, while the bromobenzene and sulfonamide groups facilitate various chemical interactions. These interactions may lead to modulation of enzyme activity, making the compound relevant for therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been studied as a potential lead compound for developing new antimicrobial agents due to its structural similarities with other sulfonamide derivatives known for their antibacterial effects.

- Case Study : A related study evaluated the antimicrobial activity of various benzenesulfonamides, revealing that compounds with similar structural features demonstrated significant inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MIC) ranging from 6.63 to 6.72 mg/mL .

Enzyme Inhibition

The compound has also been employed in studies focusing on enzyme inhibition. For instance, it has been used as a selective inhibitor for human NTPDases, which are involved in purinergic signaling pathways.

- Research Findings : Inhibitory studies showed that certain sulfonamide derivatives had IC50 values in sub-micromolar concentrations against various isoforms of NTPDases, indicating strong potential for therapeutic applications .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(3-Aminopropyl)-2-nitrobenzenamine | Nitro group instead of bromine | Different reactivity due to nitro group |

| N-(3-Aminopropyl)triethoxysilane | Triethoxysilane group | Different applications in silane chemistry |

| N-(3-Aminopropyl)imidazole | Imidazole ring instead of bromobenzene | Unique properties due to heterocyclic structure |

This compound stands out due to the combination of its bromobenzene ring and sulfonamide group, enhancing its chemical reactivity and biological activity compared to these similar compounds.

Research Applications

This compound is not only significant in academic research but also holds potential industrial applications:

- Drug Development : Its biological activity makes it a candidate for further development into antimicrobial agents.

- Synthetic Chemistry : The compound serves as a building block in synthesizing more complex organic molecules, showcasing versatility in chemical reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-Aminopropyl)-2-bromobenzene-1-sulfonamide, and how can its purity be validated?

- Methodological Answer : Microwave-assisted synthesis is a validated approach for similar sulfonamide-functionalized polymers, achieving high modification yields (69–88%) through copolymerization with vinylbenzyl chloride (VBC) and divinylbenzene (DVB) . Purification can involve column chromatography or recrystallization. Purity validation requires elemental analysis (e.g., chlorine and nitrogen content) and spectroscopic techniques such as FT-IR or NMR to confirm functional group incorporation .

Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

- Methodological Answer :

- FT-IR : Identify sulfonamide S=O stretching (~1350 cm⁻¹) and N-H bending (~1600 cm⁻¹) .

- NMR : Use H and C NMR to resolve the bromobenzene ring protons (δ 7.2–8.0 ppm) and the aminopropyl chain (δ 1.5–3.0 ppm) .

- Elemental Analysis : Confirm stoichiometric ratios of C, H, N, and S to assess synthesis yield and purity .

Advanced Research Questions

Q. How does the compound's sulfonamide group influence its metal ion sorption capacity, and what kinetic models describe this process?

- Methodological Answer : The sulfonamide group enhances metal coordination via lone-pair electrons on nitrogen and oxygen. For Ag(I) sorption, pseudo-first-order kinetics (R² > 0.95) are typical, with maximum capacities up to 130 mg/g for analogous polymers . Competitive sorption experiments in multi-ion solutions (e.g., Cu(II), Pb(II), Zn(II)) should use ICP-OMS to quantify selectivity ratios. Adjust pH (4–6) to optimize protonation states of functional groups .

Q. What strategies can be employed to enhance the selectivity of this compound for specific metal ions in complex solutions?

- Methodological Answer :

- Functional Group Tuning : Introduce electron-withdrawing substituents (e.g., bromine) to increase sulfonamide acidity, improving Ag(I) affinity .

- Crosslinking Optimization : Modify DVB content (e.g., 2 wt.%) to balance porosity and accessibility of binding sites .

- Pre-Sorption Conditioning : Pre-treat the polymer with chelating agents (e.g., EDTA) to block interference from competing ions .

Q. In pharmacological studies, what methodologies are used to assess the compound's bioactivity?

- Methodological Answer :

- In Vitro Assays : Use MTT or resazurin-based cytotoxicity screening against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .

- Enzyme Inhibition Studies : Test inhibition of kinesin or microtubule-associated proteins via fluorescence polarization assays, referencing structural analogs like ispinesib mesylate .

- Molecular Docking : Simulate interactions with target proteins (e.g., β-tubulin) using software like AutoDock Vina to predict binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.